molecular formula C7H6ClNO B086856 n-(3-Chlorophenyl)formamide CAS No. 139-71-9

n-(3-Chlorophenyl)formamide

Cat. No.: B086856
CAS No.: 139-71-9
M. Wt: 155.58 g/mol
InChI Key: ZUMJTLJZVNIVSA-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)formamide is an organic compound with the molecular formula C7H6ClNO. It is a derivative of formamide where the hydrogen atom of the formamide group is replaced by a 3-chlorophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.

Scientific Research Applications

N-(3-Chlorophenyl)formamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety data sheet for N-(3-Chlorophenyl)formamide suggests that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It also advises against dust formation and breathing mist, gas, or vapors .

Future Directions

While the exact future directions for N-(3-Chlorophenyl)formamide are not specified in the search results, the development of new methods for the synthesis of formamides from feedstock chemicals with high atom and economic efficiency is of considerable interest . This includes the use of CO2 as a cost-efficient, environmentally friendly raw material .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Chlorophenyl)formamide can be synthesized through several methods. One common method involves the reaction of 3-chloroaniline with formic acid or formic acid derivatives. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used. For example, the reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, or by bases such as sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 3-chloroaniline is reacted with formic acid under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products:

    Oxidation: The major products include 3-chlorobenzoic acid and other oxidized derivatives.

    Reduction: The major products include 3-chloroaniline and other reduced derivatives.

    Substitution: The major products depend on the nucleophile used, such as 3-hydroxyaniline or 3-alkoxyaniline.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)formamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

N-(3-Chlorophenyl)formamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)formamide: Similar in structure but with the chlorine atom at the para position.

    N-(2-Chlorophenyl)formamide: Similar in structure but with the chlorine atom at the ortho position.

    N-(3-Bromophenyl)formamide: Similar in structure but with a bromine atom instead of chlorine.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

N-(3-chlorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMJTLJZVNIVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283149
Record name n-(3-chlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139-71-9
Record name N-(3-Chlorophenyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formanilide, 3'-chloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-chlorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetic anhydride (189 ml, 2.0 mol) was mixed with formic acid (91 ml, 2.4 mol) at 0° C. and the mixture was stirred at 60° C. for 1 h and then cooled to 0° C. To the solution was added dropwise 3-chloroaniline (105.7 ml, 1.0 mol) and the mixture was stirred at room temperature for 18 h. After removal of solvent in vacuo, the residue was extracted with EtOAc-H2O. The organic layer was washed with 5% aqueous citric acid, saturated aqueous NaHCO3 and brine, dried over Na2SO4 and then concentrated. The residue was crystallized from iPr2O to give the title compound (115 g, 0.739 mol, 74%) as a colorless solid.
Quantity
189 mL
Type
reactant
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step One
Quantity
105.7 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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